molecular formula C10H15NO B3023619 2-(1-Phenyl-ethylamino)-ethanol CAS No. 6623-43-4

2-(1-Phenyl-ethylamino)-ethanol

Cat. No.: B3023619
CAS No.: 6623-43-4
M. Wt: 165.23 g/mol
InChI Key: GXIWMXAAPLZOBY-UHFFFAOYSA-N
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Description

2-(1-Phenyl-ethylamino)-ethanol is an organic compound with the molecular formula C10H15NO It is a secondary amine and an alcohol, characterized by the presence of a phenyl group attached to an ethylamino group, which is further connected to an ethanol moiety

Safety and Hazards

The safety data sheet for a related compound, 2-Phenylethanol, indicates that it is harmful if swallowed and causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenyl-ethylamino)-ethanol typically involves the reaction of 1-phenylethylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH(NH}_2\text{)CH}_3 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH(NHCH}_2\text{CH}_2\text{OH)CH}_3 ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include acidic or basic substances that facilitate the opening of the ethylene oxide ring, allowing it to react with 1-phenylethylamine.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Phenyl-ethylamino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of phenylacetaldehyde or phenylacetone.

    Reduction: Formation of 2-(1-Phenyl-ethylamino)-ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Phenyl-ethylamino)-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various compounds.

Comparison with Similar Compounds

    1-Phenylethylamine: A primary amine with similar structural features but lacking the hydroxyl group.

    2-Phenylethanol: An alcohol with a similar phenyl group but lacking the ethylamino group.

    Phenylpropanolamine: A compound with both amine and alcohol functionalities but with a different carbon chain length.

Uniqueness: 2-(1-Phenyl-ethylamino)-ethanol is unique due to the presence of both an amine and an alcohol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

2-(1-phenylethylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(11-7-8-12)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIWMXAAPLZOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927941
Record name 2-[(1-Phenylethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331-41-5, 6623-43-4
Record name Ethanol, ((alpha-methylbenzyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC54968
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54968
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6623-43-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(1-Phenylethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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